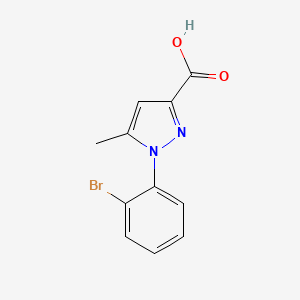

1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

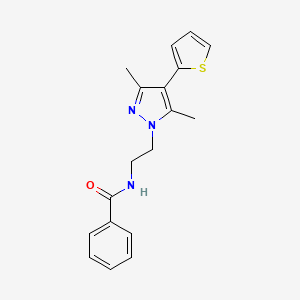

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “1-(2-Bromophenyl)” part suggests a bromophenyl group attached to the pyrazole ring. The “5-methyl” indicates a methyl group is also attached to the pyrazole ring .

Molecular Structure Analysis

The molecular structure would likely consist of a pyrazole ring with a bromophenyl group and a methyl group attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including electrophilic substitution . The presence of the bromophenyl group might also allow for reactions typical of halogenated aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. For example, bromophenylboronic acid, a related compound, has a molecular weight of 200.83 g/mol and a melting point of 113 °C .Scientific Research Applications

Heterocyclic Compound Synthesis

1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a valuable building block in the synthesis of heterocyclic compounds due to its reactivity. The compound and its derivatives are instrumental in creating a diverse array of heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These structures are critical in the development of various classes of heterocyclic compounds and dyes, offering mild reaction conditions for generating versatile cynomethylene dyes from a range of precursors such as amines, α-aminocarboxylic acids, phenols, and malononitriles (Gomaa & Ali, 2020).

Bioactive Compound Development

Pyrazole carboxylic acid derivatives, including this compound, serve as significant scaffold structures in heterocyclic compounds. They have shown a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These derivatives are crucial for the synthesis of biologically active compounds in organic chemistry, highlighting their importance in medicinal chemistry (Cetin, 2020).

Anticancer Agent Synthesis

Knoevenagel condensation, utilizing compounds like this compound, has been a pivotal reaction in generating α, β‐unsaturated ketones/carboxylic acids. This reaction is instrumental in producing a library of chemical compounds with potential anticancer activities. It has enabled the synthesis of diverse molecules targeting various cancer targets, including DNA, microtubules, Topo-I/II, and kinases, demonstrating the compound's significant role in advancing cancer treatment research (Tokala, Bora, & Shankaraiah, 2022).

Liquid-Liquid Extraction Applications

Research on carboxylic acids like this compound has revitalized interest in their removal from aqueous streams, crucial for the production of bio-based plastics. Liquid-liquid extraction (LLX) techniques have been developed to recover these acids efficiently, demonstrating the practical applications of such compounds beyond pharmaceuticals into environmental and materials science (Sprakel & Schuur, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-bromophenyl)-5-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-7-6-9(11(15)16)13-14(7)10-5-3-2-4-8(10)12/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKODNWMWBZDJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Benzylamino)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid](/img/structure/B2596494.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2596497.png)

![2-ethyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2596502.png)

![3-[5-[(E)-2-phenylethenyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B2596503.png)

![2-[2-(Methylamino)ethyl]benzoic acid hydrochloride](/img/structure/B2596506.png)

![2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate](/img/structure/B2596516.png)